molecular formula C8H6BrNO B12867501 2-Bromo-4-methylbenzo[d]oxazole

2-Bromo-4-methylbenzo[d]oxazole

Cat. No.: B12867501
M. Wt: 212.04 g/mol
InChI Key: NMGHVYDMRLELKE-UHFFFAOYSA-N
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Description

2-Bromo-4-methylbenzo[d]oxazole is a substituted heterocyclic compound featuring a benzo[d]oxazole core, which consists of a fused benzene and oxazole ring system. The oxazole ring contains oxygen at position 1 and nitrogen at position 3, while the benzene ring is fused to positions 4 and 5 of the oxazole . In this compound, a bromine atom is substituted at position 2 of the oxazole ring, and a methyl group is attached at position 4 of the benzene ring (Figure 1).

Properties

Molecular Formula

C8H6BrNO

Molecular Weight

212.04 g/mol

IUPAC Name

2-bromo-4-methyl-1,3-benzoxazole

InChI

InChI=1S/C8H6BrNO/c1-5-3-2-4-6-7(5)10-8(9)11-6/h2-4H,1H3

InChI Key

NMGHVYDMRLELKE-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC=C1)OC(=N2)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-4-methylbenzo[d]oxazole typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-aminophenol with a brominated acyl chloride under basic conditions, followed by cyclization to form the benzoxazole ring. The reaction conditions often include the use of solvents like dichloromethane or toluene and bases such as triethylamine .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and reaction time, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-4-methylbenzo[d]oxazole undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom at the 2-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The methyl group at the 4-position can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The benzoxazole ring can undergo reduction to form dihydrobenzoxazole derivatives.

Common Reagents and Conditions

    Substitution Reactions: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents (e.g., DMF or DMSO) are commonly used.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Major Products Formed

    Substitution Reactions: Formation of 2-substituted benzoxazole derivatives.

    Oxidation Reactions: Formation of 4-formylbenzoxazole or 4-carboxybenzoxazole.

    Reduction Reactions: Formation of dihydrobenzoxazole derivatives.

Scientific Research Applications

2-Bromo-4-methylbenzo[d]oxazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Bromo-4-methylbenzo[d]oxazole depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby blocking its activity. The bromine atom can participate in halogen bonding, enhancing the binding affinity to the target. The benzoxazole ring can interact with various biological targets, including proteins and nucleic acids, through hydrogen bonding and π-π interactions .

Comparison with Similar Compounds

Key Properties :

  • The methyl group contributes to steric bulk and lipophilicity, which may improve membrane permeability .
  • Applications include medicinal chemistry (e.g., antimicrobial, anticancer agents) and materials science (e.g., nonlinear optical materials) .

Structural and Electronic Comparisons

Substituent position and type significantly influence the electronic, steric, and biological properties of benzo[d]oxazole derivatives. Below is a comparative analysis of structurally related compounds:

Table 1: Comparison of Benzo[d]oxazole Derivatives
Compound Name Substituents (Position) Molecular Weight (g/mol) Key Properties/Activities References
2-Bromo-4-methylbenzo[d]oxazole Br (2), CH₃ (4) ~212.06 Hypothesized enhanced lipophilicity; potential antimicrobial/optical applications (inferred)
5-Methylbenzo[d]oxazole CH₃ (5) ~133.15 IC₅₀: 10.50–74.30 μM (superior anticancer activity vs. unsubstituted derivatives)
5-Chlorobenzo[d]oxazole Cl (5) ~153.57 IC₅₀: 26.31–102.10 μM (lower potency than methyl-substituted analogs)
6-Bromo-2-methylbenzo[d]oxazole Br (6), CH₃ (2) ~212.06 Structural isomer; similar molecular weight but distinct electronic effects due to bromine position
4-Bromo-2-methylbenzo[d]oxazole Br (4), CH₃ (2) ~212.06 Steric hindrance near the benzene ring may reduce binding affinity in biological systems
4-((5-Phenyloxazol-2-yl)ethynyl)benzonitrile Extended π-system ~285.28 βHRS = 45 × 10⁻³⁰ cm⁴·statvolt⁻¹ (lower nonlinear optical activity vs. dibenzylideneacetone derivatives)

Physicochemical and Material Properties

  • Optical Nonlinearity: Oxazole derivatives with extended π-systems (e.g., 4-((5-phenyloxazol-2-yl)ethynyl)benzonitrile) show moderate nonlinear optical activity (βHRS = 45 × 10⁻³⁰ cm⁴·statvolt⁻¹), but dibenzylideneacetone derivatives outperform them . The bromine and methyl groups in this compound may enhance conjugation, though experimental data are lacking.
  • Thermodynamic Stability: Thiazole analogs (e.g., thiazole–amino acids) exhibit conformational profiles similar to oxazole derivatives, but sulfur’s larger atomic size in thiazoles increases polarizability .

Toxicity and Immunomodulatory Effects

  • Inflammation Induction: Short-chain oxazole compounds (e.g., MccB17 degradation products) activate IDO1 and Ahr pathways, provoking intestinal inflammation independent of antimicrobial activity . Full-length oxazole compounds (e.g., native MccB17) lack this effect due to size-dependent immunomodulation .

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